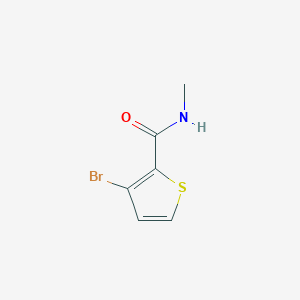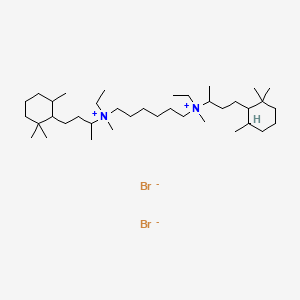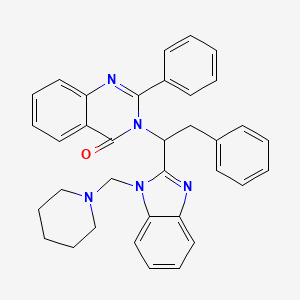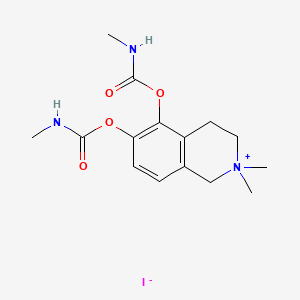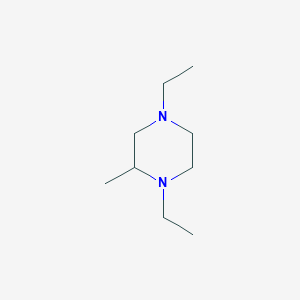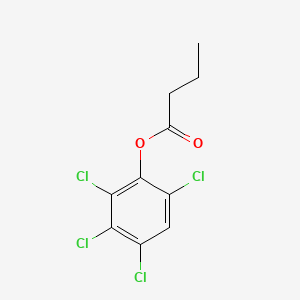
Butyric acid, 2,3,4,6-tetrachlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,6-Tetrachlorophenyl) butanoate is an organic compound with the molecular formula C10H8Cl4O2 It is an ester derived from butanoic acid and 2,3,4,6-tetrachlorophenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,6-tetrachlorophenyl) butanoate typically involves the esterification of 2,3,4,6-tetrachlorophenol with butanoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of (2,3,4,6-tetrachlorophenyl) butanoate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: (2,3,4,6-Tetrachlorophenyl) butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,3,4,6-tetrachlorophenol and butanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Hydrolysis: 2,3,4,6-Tetrachlorophenol and butanoic acid.
Reduction: 2,3,4,6-Tetrachlorophenyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3,4,6-Tetrachlorophenyl) butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2,3,4,6-tetrachlorophenyl) butanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its chlorinated phenyl ring allows it to interact with hydrophobic pockets in proteins, potentially altering their function. Additionally, the ester bond can be hydrolyzed, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
- 2,3,4,5-Tetrachlorophenyl butanoate
- 2,3,5,6-Tetrachlorophenyl butanoate
- 2,4,6-Trichlorophenyl butanoate
Comparison: (2,3,4,6-Tetrachlorophenyl) butanoate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to other tetrachlorophenyl derivatives, it may exhibit different solubility, stability, and interaction with biological targets. These differences can be leveraged to tailor the compound for specific applications in research and industry .
Properties
CAS No. |
7476-82-6 |
|---|---|
Molecular Formula |
C10H8Cl4O2 |
Molecular Weight |
302.0 g/mol |
IUPAC Name |
(2,3,4,6-tetrachlorophenyl) butanoate |
InChI |
InChI=1S/C10H8Cl4O2/c1-2-3-7(15)16-10-6(12)4-5(11)8(13)9(10)14/h4H,2-3H2,1H3 |
InChI Key |
DZBDHMZJGXLTDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


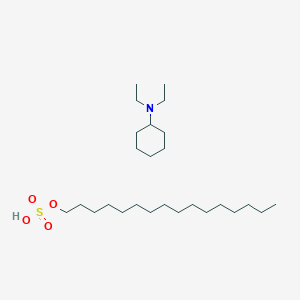
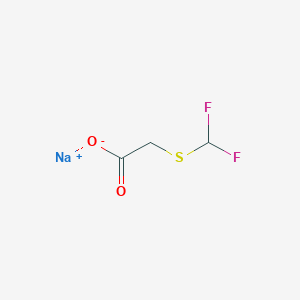

![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
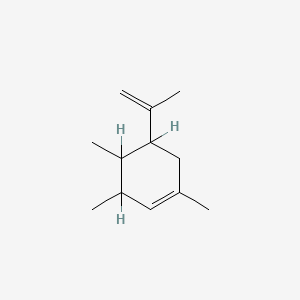

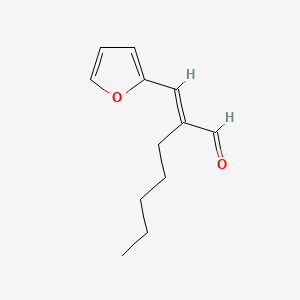
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
